molecular formula C15H21Cl2NO2 B6340590 tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate CAS No. 1221342-80-8

tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate

Cat. No. B6340590
CAS RN: 1221342-80-8
M. Wt: 318.2 g/mol
InChI Key: QCSQOVYMLKSRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate, commonly known as TBEDAP, is an organic compound used in various scientific research applications. It is a colorless, crystalline, and water-soluble solid. TBEDAP is a derivative of the tert-butyl ester of 3-amino-2,4-dichlorophenoxypropionic acid. TBEDAP has been used in a variety of scientific applications, including its use as a photochemical reagent and as a chemical intermediate.

Mechanism of Action

The mechanism of action of TBEDAP is not fully understood. It is believed that the compound interacts with the enzyme systems in the body and modulates their activity. It is also believed that the compound may act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs.
Biochemical and Physiological Effects
TBEDAP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in drug metabolism, as well as to modulate the activity of enzymes involved in the biosynthesis of proteins. It has also been shown to modulate the activity of enzymes involved in the synthesis of hormones, such as testosterone and estrogen. In addition, TBEDAP has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The use of TBEDAP in laboratory experiments has several advantages. It is a water-soluble compound, making it easy to work with in the laboratory. It is also a relatively stable compound, making it suitable for use in long-term experiments. Additionally, TBEDAP is relatively inexpensive, making it an attractive option for laboratory experiments.
The use of TBEDAP in laboratory experiments also has some limitations. The compound is not suitable for use in experiments involving animals, as it has been shown to have some adverse effects on the health of animals. Additionally, the compound is not suitable for use in experiments involving humans, as it has not been tested for safety in humans.

Future Directions

The future of TBEDAP in scientific research is promising. Further research is needed to explore the potential applications of the compound, as well as to further understand its mechanism of action. Additionally, further research is needed to explore the potential adverse effects of the compound on humans and animals. Additionally, further research is needed to explore the potential uses of TBEDAP in the synthesis of other compounds, such as drugs and polymers. Finally, further research is needed to explore the potential uses of TBEDAP in the synthesis of heterocyclic compounds and nanomaterials.

Synthesis Methods

TBEDAP is synthesized by the reaction of 2,4-dichlorophenol and tert-butyl chloride in the presence of a base catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is carried out at room temperature and the resulting product is isolated by filtration. The purity of the product is determined by thin-layer chromatography.

Scientific Research Applications

TBEDAP has been used in a variety of scientific research applications, including its use as a photochemical reagent, as a chemical intermediate, and as a reagent for the synthesis of other organic compounds. TBEDAP has also been used in the synthesis of heterocyclic compounds and in the synthesis of polymers. It has also been used in the synthesis of polymers for applications such as drug delivery systems, drug-eluting stents, and nanomaterials.

properties

IUPAC Name

tert-butyl 3-[2-(2,4-dichlorophenyl)ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-15(2,3)20-14(19)7-9-18-8-6-11-4-5-12(16)10-13(11)17/h4-5,10,18H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSQOVYMLKSRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate

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